molecular formula C18H16O3 B497472 2-Oxo-2-(p-tolyl)ethyl cinnamate CAS No. 862554-55-0

2-Oxo-2-(p-tolyl)ethyl cinnamate

Cat. No.: B497472
CAS No.: 862554-55-0
M. Wt: 280.3g/mol
InChI Key: FISACMFWDQVFJD-FMIVXFBMSA-N
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Description

2-Oxo-2-(p-tolyl)ethyl cinnamate is a chemical compound that belongs to the class of cinnamates. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which combines the cinnamate moiety with a 2-oxo-2-(p-tolyl)ethyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolyl)ethyl cinnamate typically involves the reaction of p-tolylacetic acid with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolyl)ethyl cinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Oxo-2-(p-tolyl)ethyl cinnamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 2-Oxo-2-(p-tolyl)ethyl cinnamate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-(o-tolyl)ethyl cinnamate
  • 2-Oxo-2-(m-tolyl)ethyl cinnamate
  • 2-Oxo-2-(p-tolyl)ethyl benzoate

Uniqueness

2-Oxo-2-(p-tolyl)ethyl cinnamate stands out due to its unique combination of the cinnamate moiety with a 2-oxo-2-(p-tolyl)ethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-14-7-10-16(11-8-14)17(19)13-21-18(20)12-9-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISACMFWDQVFJD-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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